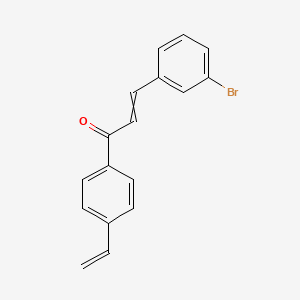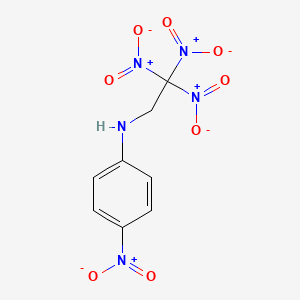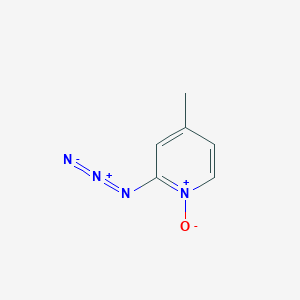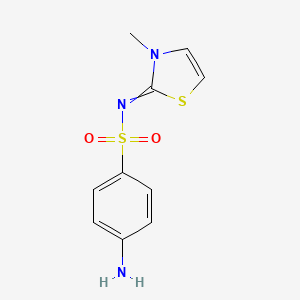
Acetic acid;4-bromo-3-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4-bromo-3-methylbutan-1-ol is an organic compound that combines the properties of acetic acid and 4-bromo-3-methylbutan-1-ol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 4-bromo-3-methylbutan-1-ol is an alcohol with a bromine atom attached to its carbon chain, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-bromo-3-methylbutan-1-ol can be achieved through several methods:
Esterification: Acetic acid can react with 4-bromo-3-methylbutan-1-ol in the presence of an acid catalyst to form the ester. This reaction typically requires heating under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The starting materials, acetic acid and 4-bromo-3-methylbutan-1-ol, are typically sourced from petrochemical feedstocks or fermentation processes .
Analyse Chemischer Reaktionen
Types of Reactions
Esterification: The compound can undergo esterification with acetic acid to form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Hydroxide ions, alkoxide ions.
Catalysts: Acid catalysts for esterification reactions.
Major Products Formed
Aldehydes and Carboxylic Acids: From oxidation reactions.
Alcohols and Ethers: From substitution reactions.
Esters: From esterification reactions.
Wissenschaftliche Forschungsanwendungen
Acetic acid;4-bromo-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings.
Wirkmechanismus
The mechanism of action of acetic acid;4-bromo-3-methylbutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, while the alcohol and acetic acid groups can undergo oxidation and esterification reactions. These interactions can modulate biological pathways and influence the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylbutan-1-ol: A similar alcohol without the bromine atom, used in the synthesis of esters and other organic compounds.
4-Bromo-2-methylbutan-1-ol: Another brominated alcohol with a different substitution pattern, used in organic synthesis.
Acetic Acid: A simple carboxylic acid used in various chemical reactions and industrial processes.
Uniqueness
Acetic acid;4-bromo-3-methylbutan-1-ol is unique due to the presence of both the bromine atom and the acetic acid group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
56761-58-1 |
|---|---|
Molekularformel |
C7H15BrO3 |
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
acetic acid;4-bromo-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H11BrO.C2H4O2/c1-5(4-6)2-3-7;1-2(3)4/h5,7H,2-4H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
PBMJVERDIOUHBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCO)CBr.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane](/img/structure/B14623868.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)

![9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14623880.png)
![4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B14623884.png)
![N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide](/img/structure/B14623885.png)



![5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14623907.png)
![1-Nitro-4-[(octan-2-yl)oxy]benzene](/img/structure/B14623908.png)



